

Experimental protocols using 4-Chloro-2,3-difluoroaniline

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Compound of Interest

Compound Name: 4-Chloro-2,3-difluoroaniline

Cat. No.: B1386983

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An Application Guide for the Strategic Use of **4-Chloro-2,3-difluoroaniline** in Synthetic Chemistry

This document serves as a detailed guide for researchers, chemists, and drug development professionals on the practical applications and experimental protocols involving **4-Chloro-2,3-difluoroaniline**. As a uniquely substituted aniline, this compound is a valuable building block in modern organic synthesis, offering a scaffold to develop novel therapeutic agents and complex organic materials. The strategic placement of chloro and difluoro substituents provides a handle for selective chemical modifications and can significantly influence the physicochemical properties of resulting molecules, such as metabolic stability and target binding affinity.

This guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind the experimental choices, ensuring a robust and reproducible methodology.

Compound Profile and Safety Mandates

A comprehensive understanding of the physicochemical properties and safety requirements of **4-Chloro-2,3-difluoroaniline** is paramount for its safe handling and successful implementation in any synthetic workflow.

Table 1: Physicochemical Properties of **4-Chloro-2,3-difluoroaniline**

Property	Value
CAS Number	878285-12-2
Molecular Formula	C ₆ H ₄ ClF ₂ N
Molecular Weight	163.55 g/mol
Appearance	Varies; often a liquid or low-melting solid
Boiling Point	Not consistently reported; related isomers have high boiling points.
Solubility	Generally insoluble in water, soluble in common organic solvents.

Hazard Identification and Safe Handling

4-Chloro-2,3-difluoroaniline is classified as a hazardous substance and must be handled with appropriate precautions.

Table 2: GHS Hazard Classification and Precautionary Statements

Hazard Class	Category	Hazard Statement	Precautionary Statements (Examples)
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed	P264, P270, P301+P312, P330
Acute Toxicity, Dermal	Category 3	H311: Toxic in contact with skin	P280, P302+P352, P312, P361+P364
Acute Toxicity, Inhalation	Category 3	H331: Toxic if inhaled	P261, P271, P304+P340, P311
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation	P264, P280, P302+P352, P332+P313
Serious Eye Damage/Irritation	Category 2	H319: Causes serious eye irritation	P280, P305+P351+P338, P337+P313

Mandatory Safety Protocol:

- Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.
- Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles at all times.
- Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials.
- First Aid:
 - Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

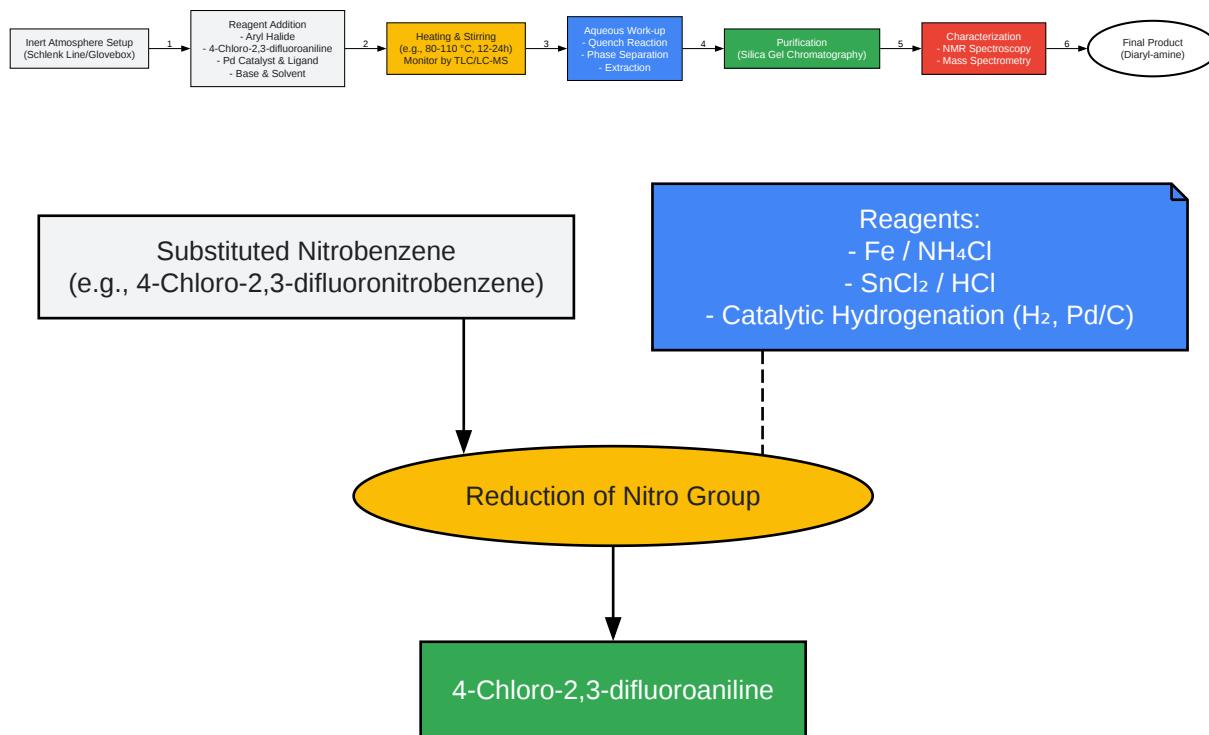
- Inhalation: Remove the person to fresh air and keep comfortable for breathing.
- Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or physician immediately.

Application in Palladium-Catalyzed Buchwald-Hartwig Amination

The primary amino group of **4-Chloro-2,3-difluoroaniline** makes it an excellent nucleophile for C-N cross-coupling reactions. The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for constructing diarylamine linkages, which are prevalent in kinase inhibitors and other targeted therapeutics. This protocol details the coupling of **4-Chloro-2,3-difluoroaniline** with an aryl bromide.

Mechanistic Rationale

The reaction is catalyzed by a palladium complex. The choice of ligand is critical as it stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. A bulky, electron-rich phosphine ligand is typically employed to promote these steps and prevent catalyst decomposition. The base is required to deprotonate the aniline, forming the active nucleophile. An inert atmosphere is essential to prevent the oxidation of the Pd(0) catalyst.



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